molecular formula C7H5ClF2S B1626600 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene CAS No. 2488-66-6

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene

Cat. No. B1626600
CAS RN: 2488-66-6
M. Wt: 194.63 g/mol
InChI Key: QTCXRGOEMOHKSK-UHFFFAOYSA-N
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Description

“1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” is an organic compound with the molecular formula C7H5ClF2S . It is also known as CF3-Ph-S-Cl or SF-Link.


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” can be represented by the InChI code: InChI=1S/C8H7ClF2S/c9-7-3-1-6 (2-4-7)5-12-8 (10)11/h1-4,8H,5H2 . The compound has a molecular weight of 208.66 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” are not available, benzene derivatives are generally known to undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” has a molecular weight of 208.66 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has a topological polar surface area of 25.3 Ų .

Scientific Research Applications

Catalytic Applications

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene and its derivatives have been utilized in catalysis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its role in facilitating condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

Materials Science

In materials science, derivatives of 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene have been explored for their potential in creating advanced materials. For example, new locally and densely sulfonated poly(ether sulfone)s were developed for fuel cell applications, showcasing the utility of these compounds in enhancing proton conduction and mechanical stability of membranes (Matsumoto et al., 2009).

Organic Synthesis

Furthermore, these compounds have shown significant promise in organic synthesis. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent reagent for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001). Additionally, synthesis and Diels–Alder cycloaddition reactions of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene have been described, highlighting the versatility of these compounds in engaging in cycloadditions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under various conditions (Sridhar et al., 2000).

Safety And Hazards

The safety information for “1-Chloro-4-[(difluoromethyl)sulfanyl]benzene” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-chloro-4-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCXRGOEMOHKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539735
Record name 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[(difluoromethyl)sulfanyl]benzene

CAS RN

2488-66-6
Record name 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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